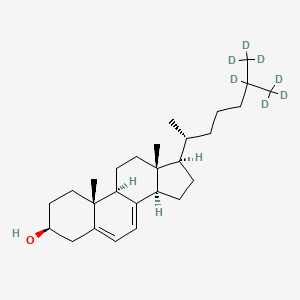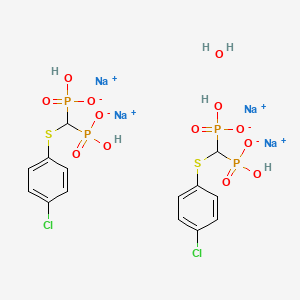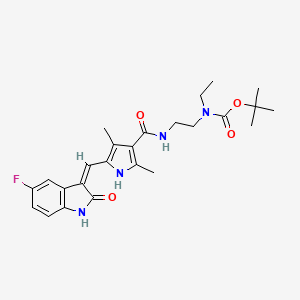
N-Boc-N-去乙基舒尼替尼
描述
N-Boc-N-desethyl Sunitinib is a chemical compound that serves as an intermediate in the synthesis of Sunitinib metabolites. Sunitinib is a well-known multi-targeted receptor tyrosine kinase inhibitor used primarily in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The compound N-Boc-N-desethyl Sunitinib is characterized by its molecular formula C25H31FN4O4 and a molecular weight of 470.54 g/mol .
科学研究应用
N-Boc-N-desethyl Sunitinib has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various Sunitinib metabolites, aiding in the study of their chemical properties and potential modifications.
Biology: The compound is used in biological studies to understand the metabolism and bioactivity of Sunitinib and its derivatives.
Medicine: Research involving N-Boc-N-desethyl Sunitinib contributes to the development of new therapeutic agents and the optimization of existing treatments for cancer.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Sunitinib and its metabolites, ensuring a consistent supply for clinical use
作用机制
Target of Action
N-Boc-N-desethyl Sunitinib, a major and pharmacologically active metabolite of the tyrosine kinase inhibitor and anticancer drug Sunitinib , primarily targets multiple receptor tyrosine kinases (RTKs). These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), which play crucial roles in tumor angiogenesis and cell proliferation . It also inhibits other RTKs, including FLT3, RET, and CSF-1R .
Mode of Action
N-Boc-N-desethyl Sunitinib inhibits cellular signaling by targeting multiple RTKs . By inhibiting these targets, it disrupts the signaling pathways that promote tumor growth and angiogenesis. This simultaneous inhibition contributes to a reduction in tumor vascularization, allowing the cancer cells to undergo apoptosis, ultimately causing the tumor to shrink .
Biochemical Pathways
The inhibition of RTKs by N-Boc-N-desethyl Sunitinib affects several biochemical pathways. The primary pathways affected are those involving PDGF-R and VEGF-R, which are crucial for cell proliferation and angiogenesis . By inhibiting these pathways, N-Boc-N-desethyl Sunitinib can effectively reduce tumor growth and vascularization .
Pharmacokinetics
Sunitinib is mainly metabolized by cytochrome P450 3A4 (CYP3A4) to form N-Boc-N-desethyl Sunitinib . The concentrations of N-Boc-N-desethyl Sunitinib in plasma and serum are highly correlated . In patients’ platelets, the active metabolite levels are relatively increased as compared to Sunitinib . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Boc-N-desethyl Sunitinib may be similar to those of Sunitinib .
Result of Action
The molecular and cellular effects of N-Boc-N-desethyl Sunitinib’s action primarily involve the inhibition of cell proliferation and angiogenesis . This results in a reduction in tumor growth and vascularization, leading to tumor shrinkage . Additionally, resistance to Sunitinib treatment can lead to genotypic and phenotypic changes in cancer cells .
Action Environment
The action, efficacy, and stability of N-Boc-N-desethyl Sunitinib can be influenced by various environmental factors. For instance, the metabolic conversion of Sunitinib to N-Boc-N-desethyl Sunitinib can be affected by the activity of CYP3A4 enzymes . Furthermore, the effective levels of N-Boc-N-desethyl Sunitinib in the patient can influence the quantitative and qualitative traits of platelets, which could be used for therapeutic drug monitoring .
生化分析
Biochemical Properties
N-Boc-N-desethyl Sunitinib interacts with various enzymes and proteins. It is primarily metabolized by the cytochrome P450 3A4 enzyme, leading to the formation of its active metabolite . The nature of these interactions involves metabolic conversion, which is crucial for its function .
Cellular Effects
N-Boc-N-desethyl Sunitinib has significant effects on various types of cells and cellular processes. For instance, it has been observed to cause morphometric changes in cells upon manifestation of sunitinib resistance . It influences cell function by affecting the production of cell membrane and extracellular matrix components, chemotaxis, and cell cycle progression .
Molecular Mechanism
The mechanism of action of N-Boc-N-desethyl Sunitinib involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Boc-N-desethyl Sunitinib change over time. It has been observed that concentrations of N-Boc-N-desethyl Sunitinib in plasma and serum were highly correlated in sunitinib-treated patients
Metabolic Pathways
N-Boc-N-desethyl Sunitinib is involved in metabolic pathways mediated by the cytochrome P450 3A4 enzyme . This enzyme is responsible for the metabolic transformation of sunitinib to N-Boc-N-desethyl Sunitinib, the active metabolite .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-desethyl Sunitinib involves multiple steps, starting from the appropriate precursors. The key steps include the introduction of the Boc (tert-butoxycarbonyl) protecting group and the desethylation process. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of N-Boc-N-desethyl Sunitinib follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions: N-Boc-N-desethyl Sunitinib undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
相似化合物的比较
Sunitinib: The parent compound, known for its multi-targeted receptor tyrosine kinase inhibition.
N-desethyl Sunitinib: An active metabolite of Sunitinib with similar pharmacological properties.
SU12662: Another metabolite of Sunitinib, showing comparable activity to the parent compound
Uniqueness: N-Boc-N-desethyl Sunitinib is unique due to its role as an intermediate in the synthesis of Sunitinib metabolites. Its chemical structure allows for specific modifications that can enhance the pharmacological properties of the resulting compounds, making it a valuable tool in drug development and research .
属性
IUPAC Name |
tert-butyl N-ethyl-N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJVBOSWZGYOFA-AQTBWJFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719180 | |
| Record name | tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246833-23-7 | |
| Record name | tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)
![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)
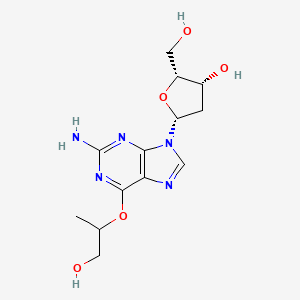
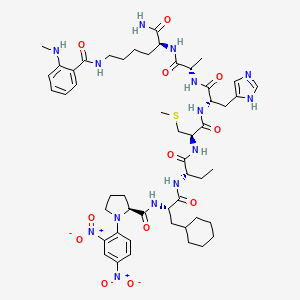
![(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine](/img/structure/B1146828.png)
